![molecular formula C15H17N5O2 B2767929 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1790196-28-9](/img/structure/B2767929.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
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Description
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea” belongs to the class of imidazopyrazoles and ureas. Imidazopyrazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of such compounds often involves radical reactions . For example, the functionalization of imidazo[1,2-a]pyridines has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines can undergo various chemical reactions. For instance, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Scientific Research Applications
- Application : Researchers have explored imidazo[1,2-a]pyridine as a core backbone for developing covalent inhibitors. Specifically, they synthesized a series of novel KRAS G12C inhibitors using the Groebke–Blackburn–Bienaymè reaction (GBB reaction). Among these, compound I-11 emerged as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. Its effects were further validated through cellular, biochemical, and molecular docking experiments .
- Application : Researchers have harnessed this scaffold for organic synthesis and drug development. Its reactivity and potential applications span diverse areas, making it an exciting field of study .
- Application : A straightforward methodology involving cascade cyclization has been developed for synthesizing pyrazino[1,2-b]indazoles . This approach offers a wide substrate scope, high atom economy, and environmental advantages .
Anticancer Agents
Versatile Scaffold in Organic Synthesis and Drug Development
Cascade Cyclization for Synthesizing Pyrazino[1,2-b]indazoles
properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-13-5-3-2-4-12(13)18-15(21)16-8-9-19-10-11-20-14(19)6-7-17-20/h2-7,10-11H,8-9H2,1H3,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZPTHZQHNLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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